N-(4-iodophenyl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N-(4-iodophenyl)pentanamide |
InChI |
InChI=1S/C11H14INO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) |
InChI Key |
BDLMHCCFXKYZSU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Iodophenyl Pentanamide and Its Derivatives
Preparative Routes to N-(4-iodophenyl)pentanamide Derivatives
The primary methods for synthesizing the this compound scaffold revolve around the formation of the central amide bond. This is typically achieved through the acylation of 4-iodoaniline (B139537) or by utilizing reactive pentanoyl chloride derivatives.
A common and direct method for the synthesis of this compound derivatives is the N-acylation of 4-iodoaniline. google.comresearchgate.net In this reaction, the nucleophilic amino group of 4-iodoaniline attacks an electrophilic acylating agent, such as a halo-substituted pentanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. google.comnih.gov The choice of solvent is crucial for reaction efficiency, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) being frequently employed. google.comnih.gov For instance, the reaction of 4-iodoaniline with 5-bromopentanoyl chloride in THF with triethylamine as a base affords 5-bromo-N-(4-iodophenyl)pentanamide, a key precursor for cyclization reactions. google.com
From the perspective of the acylating agent, derivatives of pentanoyl chloride are instrumental in these syntheses. Specifically, 5-halopentanoyl chlorides, such as 5-chlorovaleryl chloride or 5-bromopentanoyl chloride, are widely used. google.comresearchgate.net These bifunctional reagents contain both a reactive acyl chloride group for amide bond formation and a terminal alkyl halide that can participate in subsequent reactions. The reaction conditions involve cooling the reaction mixture, often to 0-5 °C, before the slow addition of the pentanoyl chloride derivative to a solution of 4-iodoaniline and a base in a suitable solvent. google.comnih.gov This controlled addition helps to manage the exothermic nature of the acylation reaction.
| Reactants | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Iodoaniline and 5-Bromopentanoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 5-Bromo-N-(4-iodophenyl)pentanamide | google.com |
| 4-Iodoaniline and 5-Bromovaleryl Chloride | Not specified | Chloroform | 5-Bromo-N-(4-iodophenyl)pentanamide | researchgate.net |
| 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and 5-Chlorovaleryl Chloride | Triethylamine | Dichloromethane | N-(4-(3-Morpholino-2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)-5-chloropentanamide | google.com |
| 2-Iodoaniline and various Acyl Chlorides | Triethylamine | Tetrahydrofuran (THF) | N-(2-iodophenyl)amides | nih.gov |
Amide Bond Formation via Acylation Reactions Utilizing 4-Iodoaniline
Intramolecular Cyclization Reactions of this compound Analogues
The this compound scaffold, particularly when substituted with a terminal leaving group on the pentanoyl chain, is primed for intramolecular cyclization to form heterocyclic systems.
A significant transformation of this compound analogues is their intramolecular cyclization to form piperidinone rings. For example, 5-bromo-N-(4-iodophenyl)pentanamide undergoes an intramolecular N-alkylation to yield 1-(4-iodophenyl)piperidin-2-one (B1292008). google.com This reaction is a key step in the synthesis of the anticoagulant drug Apixaban. google.comresearchgate.net The cyclization is typically promoted by a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, which deprotonates the amide nitrogen, making it a more potent nucleophile. google.com The reaction is usually conducted at low temperatures (e.g., 0-5 °C) to control reactivity and minimize side reactions. google.com Following the cyclization, an acidic workup is often performed. google.com
The mechanism of this ring closure is a classic example of an intramolecular nucleophilic substitution reaction. The process is initiated by the deprotonation of the amide N-H proton by a base. This generates an amidate anion. The resulting nucleophilic nitrogen atom then attacks the electrophilic carbon atom at the other end of the pentanoyl chain, which bears a halogen leaving group (e.g., bromine or chlorine). This intramolecular attack results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond, closing the six-membered piperidinone ring. This type of cyclization is favored due to the formation of a thermodynamically stable six-membered ring system.
Cyclization to Piperidinone Ring Systems, e.g., 1-(4-iodophenyl)piperidin-2-one
Further Derivatization and Functional Group Interconversions on this compound Scaffold
The this compound scaffold and its cyclized products can be further modified through various chemical reactions, leveraging the reactivity of the aryl iodide and the amide/lactam functionalities.
One of the most important derivatizations of the cyclized product, 1-(4-iodophenyl)piperidin-2-one, is its participation in copper-catalyzed cross-coupling reactions, such as the Ullmann reaction. google.comgoogle.com This allows for the formation of a new carbon-nitrogen bond at the para-position of the phenyl ring, coupling the piperidinone moiety with other nitrogen-containing heterocycles. google.comgoogle.comorganic-chemistry.org This transformation is critical in building the complex molecular architecture of certain pharmaceutical agents. google.com
The aryl iodide group also presents an opportunity for palladium-catalyzed cross-coupling reactions like the Heck reaction, which forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. nih.govresearchgate.netnih.gov While studies often focus on the ortho- or meta-isomers, the principles are applicable to the this compound scaffold, allowing for the introduction of vinyl groups or other carbon-based substituents.
Furthermore, the piperidinone ring itself can be functionalized. For instance, the α-carbon to the carbonyl group can undergo reactions such as gem-dihalogenation. It has been reported that 1-(4-iodophenyl)piperidin-2-one can be converted to 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (B1592875) using thionyl chloride. researchgate.net These transformations highlight the versatility of the this compound scaffold for creating a diverse range of chemical structures.
| Substrate | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| 1-(4-Iodophenyl)piperidin-2-one | Ullmann Coupling | Nitrogen heterocycle, CuI, K₂CO₃ | N-Aryl piperidinone | google.comgoogle.com |
| N-(2-Iodophenyl) amides | Heck Coupling | Alkene, Pd(OAc)₂, AsPh₃ | N-(2-alkenylphenyl) amides | researchgate.net |
| 1-(4-Iodophenyl)piperidin-2-one | Gem-Dihalogenation | Thionyl Chloride (SOCl₂) | 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one | researchgate.net |
Halogenation and Other Substitutions on the Pentanamide (B147674) Chain or Phenyl Ring
The introduction of additional functional groups to the this compound scaffold can be achieved through substitution on either the pentanamide chain or the phenyl ring. Halogenation is a fundamental transformation in organic synthesis, providing building blocks for further reactions. tcichemicals.com The halogenation of anilide-type compounds, such as this compound, can be accomplished using various methods. For instance, electrochemical approaches using affordable ammonium (B1175870) halides offer a green and straightforward method for the selective halogenation of N-heteroarenes and related structures. researchgate.net Similarly, protocols using sodium halides (NaX) as the halogen source and Oxone as an oxidant are effective for the selective halogenation of acetanilides and benzanilides. researchgate.net
Substitutions can also occur on the aliphatic pentanamide chain. The existence of related compounds such as 2-Amino-N-(4-iodophenyl)pentanamide demonstrates that functional groups can be introduced at the α-carbon of the pentanamide moiety. nih.gov
Furthermore, substitution can be directed to the amide nitrogen itself. Copper-mediated cross-coupling reactions between O-acetyl hydroxamic acids and organoboronic acids provide a pathway to N-substituted amides. nih.gov Notably, these reaction conditions are mild enough to tolerate the presence of a 4-iodophenyl group, indicating that N-arylation or N-alkylation of a precursor could proceed without disturbing the reactive C-I bond, which can be reserved for subsequent transformations. nih.gov
Table 1: Examples of Substitution Methodologies This table is illustrative and based on general methods applicable to the compound class.
| Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|
| Aromatic Halogenation | NaX (X=Cl, Br, I) / Oxone | Phenyl Ring (ortho to amide) | researchgate.net |
| Alpha-Amination | (Not specified, synthetic equivalent) | Pentanamide Chain (α-carbon) | nih.gov |
| N-Arylation | Ar-B(OH)₂, CuTC | Amide Nitrogen | nih.gov |
Applications of the Iodophenyl Moiety in Cross-Coupling Reactions
The carbon-iodine bond in this compound is a highly valuable functional group for transition-metal-catalyzed cross-coupling reactions. tcichemicals.comnih.gov Aryl iodides are among the most reactive aryl halides in these transformations, which are fundamental for constructing complex molecular architectures from simpler precursors. libretexts.org Two of the most prominent examples are the Sonogashira and Suzuki-Miyaura coupling reactions.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction, typically catalyzed by palladium and co-catalyzed by a copper species, is carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgresearchgate.netslideshare.net The high reactivity of the aryl iodide in this compound makes it an excellent substrate for Sonogashira coupling, allowing for the introduction of various substituted alkynes to the phenyl ring, leading to the synthesis of internal alkynes. organic-chemistry.orglucp.net
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond, in this case between an aryl halide and an organoboron compound, such as a boronic acid or ester. libretexts.orgencyclopedia.pub This reaction is a cornerstone of modern synthesis, particularly for creating biaryl compounds, which are prevalent in medicinal chemistry and materials science. encyclopedia.pubgre.ac.uk this compound can be readily coupled with a diverse array of aryl or vinyl boronic acids, leveraging the high reactivity of the C-I bond to construct new biaryl or styrenyl derivatives. libretexts.orgnih.govresearchgate.net The general reactivity trend for aryl halides in these couplings is I > Br > Cl, underscoring the utility of the iodophenyl moiety for efficient transformations. libretexts.org The chemoselectivity of these reactions is also noteworthy; under specific conditions, other functional groups can react in preference to the aryl iodide, allowing for sequential and controlled synthetic strategies. beilstein-journals.org
Table 2: Key Cross-Coupling Reactions for the Iodophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | Aryl-Alkyne (C-C) | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | Organoboron Reagent (Ar-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl (C-C) | libretexts.orgencyclopedia.pub |
Formation of N-Substituted Pentanamide Derivatives through Nitrenium Ion Pathways
Nitrenium ions (R₂N⁺) are highly reactive nitrogen-centered intermediates that are isoelectronic with carbenes. wikipedia.org These electrophilic species can be generated from various precursors and have been exploited in a range of synthetic transformations. wikipedia.orgrsc.org Aryl nitrenium ions, in particular, are key intermediates in several chemical and biological processes. nih.govmdpi.com
One effective method for generating acyl- or phthalimido-stabilized nitrenium ions involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA). clockss.org Research has shown that N-(phenylpentanamido)phthalimides, which are close structural analogues of this compound derivatives, react with PIFA in fluorinated alcohols to generate an electron-deficient nitrogen intermediate that behaves as a nitrenium ion. clockss.org This reactive species can undergo intramolecular cyclization, attacking a benzylic C-H bond on the pentanamide chain to form substituted lactams. clockss.org
In a particularly relevant transformation, when the substrate contains an electron-withdrawing group, the reaction can proceed differently. Instead of cyclization, a 4-iodophenyl group from the PIFA reagent can be transferred to the amide nitrogen of the starting material, resulting in the formation of an N-(4-iodophenyl) pentanamide derivative (an acyldiarylamine). clockss.org This demonstrates a direct pathway to N-substituted pentanamides via a nitrenium-like intermediate. The feasibility of these pathways is supported by fundamental studies that have achieved the direct observation and characterization of the triplet 4-iodophenylnitrenium ion. nih.gov
Table 3: Reactions of Pentanamide Derivatives via Nitrenium Ion Intermediates Based on findings from analogous N-(phenylpentanamido)phthalimide systems.
| Substrate Type | Reagent | Solvent | Product Type | Reference |
|---|---|---|---|---|
| N-(phenylpentanamido)phthalimide | PIFA | 2,2,3,3-Tetrafluoro-1-propanol | Benzylic Cyclization Product (Lactam) | clockss.org |
| N-acylaminophthalimide with EWG | PIFA | (Not specified) | N-(4-iodophenyl) Acyldiarylamine | clockss.org |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Iodophenyl Pentanamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Connectivity Analysis
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectral Analysis for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring atoms within a molecule. For N-aryl amides like N-(4-iodophenyl)pentanamide, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the amide proton, and the aliphatic protons of the pentanamide (B147674) chain. sci-hub.senih.govrsc.org
The aromatic protons on the iodophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom and the amide group. ucl.ac.uk The amide proton (N-H) signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The protons of the pentyl group exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the carbonyl group.
A representative, though not specific to this compound, analysis of similar N-aryl amides shows distinct chemical shifts. sci-hub.se For example, in N-phenylbenzamide, the aromatic protons appear in the range of δ 7.10-7.88 ppm, and the amide proton shows a singlet at δ 7.88 ppm. sci-hub.se In a related compound, 4-Bromo-N-phenylbenzamide, the aromatic protons are observed between δ 7.15-7.80 ppm. sci-hub.se
| Proton Type | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to -NH) | ~7.6 - 7.8 | Doublet |
| Aromatic Protons (ortho to -I) | ~7.5 - 7.7 | Doublet |
| Amide Proton (-NH-) | ~8.0 - 10.5 (variable) | Singlet (often broad) |
| α-Methylene Protons (-CH₂CO-) | ~2.2 - 2.5 | Triplet |
| β-Methylene Protons (-CH₂CH₂CO-) | ~1.6 - 1.8 | Multiplet |
| γ-Methylene Protons (-CH₂CH₂CH₂CO-) | ~1.3 - 1.5 | Multiplet |
| Terminal Methyl Protons (-CH₃) | ~0.9 - 1.0 | Triplet |
¹³C NMR Spectral Analysis for Carbon Backbone Determination
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu
The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around 170-180 ppm. The aromatic carbons show signals in the range of 115-140 ppm, with the carbon atom bonded to the iodine (ipso-carbon) exhibiting a characteristic chemical shift at a higher field due to the heavy atom effect. The aliphatic carbons of the pentyl chain appear in the upfield region of the spectrum. Studies on para-substituted acetanilides provide a basis for predicting these shifts. publish.csiro.auresearchgate.net
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 170 - 175 |
| Aromatic Carbon (C-NH) | 138 - 142 |
| Aromatic Carbons (C-C-NH and C-C-I) | 120 - 130 |
| Aromatic Carbon (C-I) | 85 - 95 |
| α-Carbon (-CH₂CO-) | 35 - 45 |
| β-Carbon (-CH₂CH₂CO-) | 25 - 35 |
| γ-Carbon (-CH₂CH₂CH₂CO-) | 20 - 30 |
| Terminal Methyl Carbon (-CH₃) | 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion. However, the fragmentation of aromatic halogenated compounds is a key feature in their mass spectra. acs.org The fragmentation of this compound would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. The presence of the iodine atom can also lead to the loss of an iodine radical or an HI molecule. acs.org The analysis of halogenated polycyclic aromatic hydrocarbons often utilizes gas chromatography-mass spectrometry (GC-MS) for separation and identification. chrom-china.comxml-journal.net
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₄INO]⁺ | 303.02 |
| [M - C₄H₉]⁺ | [C₇H₆INO]⁺ | 246.95 |
| [C₆H₄I]⁺ | Iodophenyl cation | 202.94 |
| [C₅H₉O]⁺ | Pentanoyl cation | 85.06 |
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. megalecture.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C-N bond, as well as vibrations associated with the aromatic ring and the aliphatic chain. bellevuecollege.edulibretexts.org
Secondary amides, such as this compound, typically exhibit a single N-H stretching vibration in the region of 3370-3170 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration, referred to as the Amide I band, is a strong absorption that typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The N-H bending vibration, known as the Amide II band, is found between 1570 and 1515 cm⁻¹. spectroscopyonline.comspcmc.ac.in Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretching | 3370 - 3170 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Medium to Strong |
| C=O (Amide I) | Stretching | 1680 - 1630 | Strong |
| N-H (Amide II) | Bending | 1570 - 1515 | Medium to Strong |
| C-N | Stretching | ~1250 | Medium |
| C-I | Stretching | ~500 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination and Conformation
Single Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement and Bond Parameters
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. uhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to construct a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding accurate bond lengths and angles.
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | To be determined by experiment |
| Space Group | To be determined by experiment |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length (Amide) | ~1.33 Å (partial double bond character) |
| N-C(aryl) Bond Length | ~1.43 Å |
| C-I Bond Length | ~2.10 Å |
| Amide Conformation | Likely trans conformation |
| Intermolecular Interactions | Hydrogen bonding (N-H···O=C) |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to characterize the crystalline nature of solid materials. nih.govucmerced.edu This method provides detailed information regarding the atomic and molecular structure, phase composition, and crystallite size of a sample. nih.govncl.ac.uk In the context of this compound and its derivatives, PXRD is crucial for identifying the specific crystalline form, ensuring phase purity, and investigating the potential for polymorphism. researchgate.net
The underlying principle of PXRD is Bragg's Law, which describes the coherent scattering of X-rays by the ordered atomic planes within a crystal lattice. nih.gov When a monochromatic X-ray beam irradiates a powdered or polycrystalline sample, constructive interference occurs at specific angles (2θ) where the path length difference between X-rays scattered from adjacent lattice planes is an integer multiple of the X-ray wavelength. nih.govnih.gov The resulting diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle 2θ, serves as a unique fingerprint for a specific crystalline solid. nih.gov
Detailed Research Findings
While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of its derivatives and related N-aryl amides highlights the importance of this technique. For instance, the synthesis of more complex pharmaceutical ingredients often involves intermediates like 5-bromo-N-(4-iodophenyl)pentanamide . google.com For such compounds, PXRD would be the primary method to confirm the crystalline phase obtained after synthesis and purification. Each unique crystalline form, or polymorph, of a compound will produce a distinct PXRD pattern. researchgate.net
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, while having the same chemical composition, can exhibit distinct physical properties. Studies on related N-aryl amides have demonstrated the existence of polymorphism, where different crystallization conditions lead to the formation of unique crystal lattices. mdpi.com These variations can arise from different arrangements of molecules and intermolecular interactions, such as hydrogen bonding, within the crystal structure. mdpi.com
The analysis of PXRD patterns allows for the qualitative and quantitative assessment of the crystalline phases present in a sample. ncl.ac.uknih.gov The positions of the diffraction peaks (in terms of 2θ) are indicative of the unit cell dimensions, while the relative intensities of the peaks are related to the arrangement of atoms within the unit cell. ucmerced.edu The presence of different polymorphs in a sample would be identified by the appearance of a unique set of diffraction peaks corresponding to each form. researchgate.net Furthermore, a broad, non-distinct signal in a PXRD pattern can indicate the presence of amorphous (non-crystalline) content. icdd.com
The table below illustrates a hypothetical representation of PXRD data for two distinct polymorphic forms of a derivative, demonstrating how the peak positions and intensities would differ.
| Polymorph Form A | Polymorph Form B | ||
| 2θ (degrees) | Relative Intensity (%) | 2θ (degrees) | Relative Intensity (%) |
| 8.5 | 65 | 9.2 | 100 |
| 12.3 | 100 | 11.5 | 78 |
| 15.8 | 45 | 16.1 | 55 |
| 19.1 | 80 | 18.4 | 92 |
| 22.6 | 50 | 23.0 | 60 |
| 25.2 | 70 | 26.7 | 45 |
Role in Synthetic Chemistry: N 4 Iodophenyl Pentanamide As a Key Intermediate and Building Block
Significance as an Intermediate in Multi--Step Organic Synthesis
The strategic placement of the iodo and pentanamide (B147674) functionalities on the phenyl ring makes N-(4-iodophenyl)pentanamide a highly valuable intermediate in the synthesis of more complex molecules. The iodine atom can participate in various cross-coupling reactions, while the amide group can be hydrolyzed or otherwise modified, providing multiple avenues for molecular elaboration.
Precursor for Advanced Pharmaceutical Intermediates (e.g., in Apixaban Synthesis)
The following table summarizes a typical reaction sequence starting from this compound's precursor in the synthesis of a key Apixaban intermediate:
| Step | Reactants | Reagents | Product | Reference |
| 1 | 4-iodoaniline (B139537), 5-bromovaleryl chloride | Triethylamine (B128534), Tetrahydrofuran (B95107) | 5-bromo-N-(4-iodophenyl)pentanamide | google.comgoogle.com |
| 2 | 5-bromo-N-(4-iodophenyl)pentanamide | Potassium hydroxide (B78521) or Sodium tert-butoxide | 1-(4-iodophenyl)piperidine-2-one | quickcompany.innewdrugapprovals.org |
Applications in the Construction of Heterocyclic Systems
The reactivity of the iodo group and the amide functionality in this compound makes it a valuable starting material for the construction of various heterocyclic systems. numberanalytics.comresearchgate.netuomus.edu.iq The iodine atom can be readily displaced or participate in coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce diverse substituents and build complex ring systems. For instance, the intramolecular cyclization of 5-bromo-N-(4-iodophenyl)pentanamide to form the piperidinone ring is a key step in creating a heterocyclic core structure. quickcompany.in This lactam can then be further modified. For example, reaction with phosphorus pentachloride generates a dichloro-intermediate, which upon reaction with a nucleophile like morpholine, leads to the formation of more complex heterocyclic structures like 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. google.comepo.orggoogle.com These types of reactions highlight the utility of this compound derivatives in building diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules. encyclopedia.pub
Utilization in Chemical Probe Development and Bioconjugation Strategies
The unique properties of this compound and its derivatives also lend themselves to applications in the development of chemical probes and bioconjugation strategies. nih.govthesgc.org These tools are essential for studying biological processes and for the development of targeted therapies. oicr.on.ca
Incorporation into Biotinylation Reagents and Affinity Tags
While direct evidence for the incorporation of this compound itself into biotinylation reagents is not prevalent, its structural motifs are relevant to the design of such molecules. ncl.ac.uk Biotinylation is a powerful technique for labeling and purifying proteins and other biomolecules. gbiosciences.com A biotinylation reagent typically consists of a biotin (B1667282) molecule, a spacer arm, and a reactive group that can form a covalent bond with a target molecule. broadpharm.com The phenyl iodide group present in this compound could potentially be modified to act as a reactive handle for bioconjugation. For instance, the iodo group can participate in cross-coupling reactions to attach the molecule to other chemical entities. This concept is seen in the development of various chemical probes where aryl halides are used as points of attachment. nih.govnih.gov
Development of Scaffolds for Diverse Chemical Libraries
The core structure of this compound serves as a valuable scaffold for the creation of diverse chemical libraries. nih.govchimia.ch By systematically modifying the pentanamide side chain and performing various reactions at the iodo-substituted position, a large number of structurally distinct compounds can be generated. whiterose.ac.uk This diversity is crucial in drug discovery for screening against various biological targets to identify new lead compounds. The ability to generate a library of compounds from a common scaffold like this compound allows for the efficient exploration of chemical space and the identification of structure-activity relationships. chimia.ch The development of such libraries is a key strategy in modern medicinal chemistry for discovering novel therapeutics. whiterose.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-iodophenyl)pentanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, reacting 4-iodoaniline with pentanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (e.g., dichloromethane, 0–5°C) is a standard approach . Optimization involves controlling stoichiometry, temperature, and solvent polarity. Post-synthesis purification often employs normal-phase chromatography (e.g., 10% methanol/dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/water gradients) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of This compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Characteristic peaks for the amide proton (δ ~6.5–7.5 ppm), iodophenyl aromatic protons (δ ~7.2–7.8 ppm), and pentanamide alkyl chain (δ ~1.2–2.4 ppm) .
- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pentanamide derivatives .
- HPLC-MS : Validates molecular weight (MW = 347.2 g/mol) and purity .
Advanced Research Questions
Q. How can researchers design experiments to study This compound's interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values. Adjust substrate concentrations to assess competitive/non-competitive inhibition .
- Molecular Docking : Employ software like AutoDock Vina to model interactions between the iodophenyl moiety and hydrophobic receptor pockets. Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) for receptor-ligand interactions in real time .
Q. What strategies are used to modify This compound's structure to enhance pharmacokinetic properties, such as solubility or metabolic stability?
- Methodological Answer :
- Side-Chain Functionalization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the pentanamide chain to improve aqueous solubility. For example, replacing a methyl group with a methoxy moiety reduced logP by 0.8 units in analogs .
- Isosteric Replacement : Substitute iodine with bioisosteres (e.g., trifluoromethyl) to retain steric bulk while altering electronic properties .
- Prodrug Design : Mask the amide group with enzymatically cleavable protectors (e.g., acetyl) to enhance bioavailability .
Q. How should researchers address contradictions in reported biological activities or synthetic yields of This compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, catalyst) to rule out procedural variability .
- Control Experiments : Test for trace metal contamination (e.g., via ICP-MS) or moisture, which can alter reaction pathways .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme assays) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
